molecular formula C18H12BrN3O2S B15241888 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606953-39-3

2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15241888
CAS No.: 606953-39-3
M. Wt: 414.3 g/mol
InChI Key: MOTGUXVYKGNVSQ-XNTDXEJSSA-N
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Description

2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzylidene moiety, and a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are optimized to achieve high yields and regioselectivity. Industrial production methods may involve scaling up this reaction while maintaining the same conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)benzothiazole: This compound shares the bromophenyl group but has a different core structure.

    2-(4-Methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazole: This compound shares the methoxybenzylidene moiety but lacks the bromophenyl group.

    Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have the same core structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

606953-39-3

Molecular Formula

C18H12BrN3O2S

Molecular Weight

414.3 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3O2S/c1-24-14-5-3-2-4-12(14)10-15-17(23)22-18(25-15)20-16(21-22)11-6-8-13(19)9-7-11/h2-10H,1H3/b15-10+

InChI Key

MOTGUXVYKGNVSQ-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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